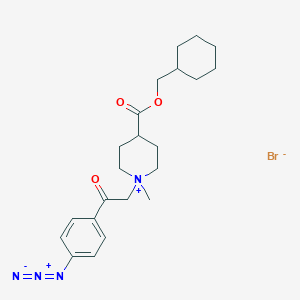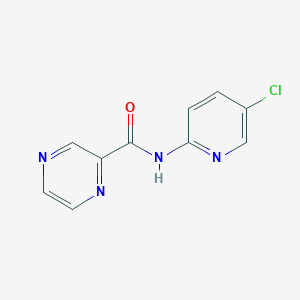
N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “N-(5-Chloropyridin-2-yl)pyrazine-2-carboxamide” includes a pyrrole ring and a pyrazine ring . The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .
Chemical Reactions Analysis
Compounds structurally related to “N-(5-Chloropyridin-2-yl)pyrazine-2-carboxamide” have been synthesized and evaluated for their antimicrobial and antifungal activities. The reaction of pyrazine-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of pyridine and titanium tetrachloride was used to produce 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide .
Physical And Chemical Properties Analysis
“N-(5-Chloropyridin-2-yl)pyrazine-2-carboxamide” is a white or off-white crystalline solid with a melting point of 197-198°C and a boiling point of 293-295°C. It is soluble in water, ethanol, and other polar solvents.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide: has been studied for its potential in combating various bacterial and fungal strains. Research indicates that derivatives of this compound exhibit significant antimicrobial and antifungal activities, which could be harnessed to develop new classes of antibiotics .
Anti-Inflammatory Drug Synthesis
This compound is utilized in the synthesis of anti-inflammatory drugs. Its structural properties make it a valuable precursor in the creation of molecules that can modulate inflammatory responses in medical treatments.
Kinase Inhibition
Derivatives of N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide have shown activity in kinase inhibition, which is crucial in the treatment of various diseases, including cancer. Kinase inhibitors can regulate cell functions and have therapeutic applications in oncology .
Metal-Organic Frameworks (MOFs)
The compound’s derivatives are being explored in the development of MOFs. These frameworks have unique structural properties and can be used in material science for creating new materials with potential industrial applications.
Drug Discovery and Design
N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide: serves as an attractive scaffold in drug discovery due to its nitrogen-containing heterocyclic structure. It provides a platform for the design of new drugs with a wide range of biological activities .
Antitubercular Agent Research
Research has indicated that pyrazinecarboxamide derivatives, related to N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide , are used in the treatment of tuberculosis. These compounds can disrupt membrane energetics and inhibit membrane transport function in Mycobacterium tuberculosis .
Zukünftige Richtungen
The pyrrolopyrazine structure is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Wirkmechanismus
Target of Action
N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide primarily targets specific enzymes or receptors involved in cellular processes. These targets often include kinases, which play a crucial role in signal transduction pathways, or other proteins involved in disease pathways such as inflammation or cancer .
Mode of Action
The compound interacts with its targets by binding to the active site of the enzyme or receptor. This binding can inhibit the enzyme’s activity or block the receptor’s function, leading to a disruption in the signaling pathways. For example, if the target is a kinase, the compound may prevent phosphorylation events necessary for downstream signaling .
Biochemical Pathways
By inhibiting its target, N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide affects several biochemical pathways. These pathways could include those involved in cell proliferation, apoptosis, or immune responses. The inhibition of these pathways can lead to reduced cell growth in cancer or decreased inflammation in autoimmune diseases .
Pharmacokinetics
The pharmacokinetics of N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide involves its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract, distributed throughout the body, metabolized by liver enzymes, and excreted via the kidneys. These properties influence its bioavailability and the duration of its therapeutic effects .
Result of Action
At the molecular level, the action of N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide results in the inhibition of target enzymes or receptors, leading to altered cellular functions. This can manifest as reduced cell proliferation, increased apoptosis, or decreased inflammatory responses. At the cellular level, these changes can lead to the suppression of tumor growth or the alleviation of symptoms in inflammatory diseases .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the efficacy and stability of N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or biomolecules can either enhance or inhibit its action .
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4O/c11-7-1-2-9(14-5-7)15-10(16)8-6-12-3-4-13-8/h1-6H,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIYLVGOFCOWPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)C2=NC=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

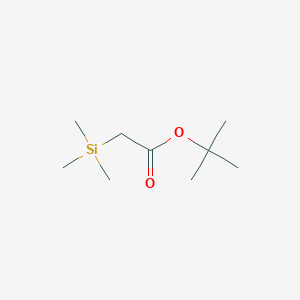


![2-Azetidinone, 3-[(1S)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3S,4S)-](/img/structure/B124048.png)
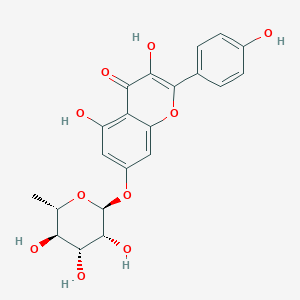
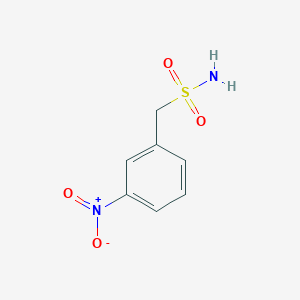
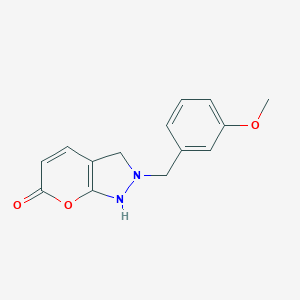

![2,4-Dihydro-5-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one](/img/structure/B124067.png)
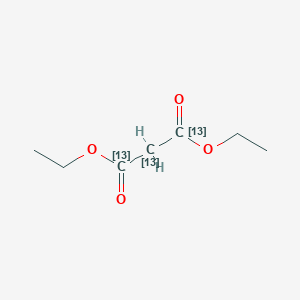

![trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one](/img/structure/B124073.png)

